2-Bromo-1-fluorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluorodibenzo[b,d]furan is an organic compound with the molecular formula C₁₂H₆BrFO. It belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds containing a furan ring fused to two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluorodibenzo[b,d]furan typically involves the bromination and fluorination of dibenzofuran. One common method includes the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy or amino derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation can produce quinones or other oxygenated derivatives .
Scientific Research Applications
2-Bromo-1-fluorodibenzo[b,d]furan has several scientific research applications, including:
Materials Science: Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with antibacterial, antifungal, or anticancer properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Environmental Chemistry: Employed in the analysis of environmental pollutants and their degradation pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluorodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-chlorodibenzo[b,d]furan: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-1-iododibenzo[b,d]furan: Contains an iodine atom instead of fluorine.
2-Fluoro-1-chlorodibenzo[b,d]furan: Contains both fluorine and chlorine atoms.
Uniqueness
2-Bromo-1-fluorodibenzo[b,d]furan is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H6BrFO |
---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
2-bromo-1-fluorodibenzofuran |
InChI |
InChI=1S/C12H6BrFO/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |
InChI Key |
XHAMAQQPOFHFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.